molecular formula C8H3F6I B128866 1-Iodo-3,5-bis(trifluoromethyl)benzene CAS No. 328-73-4

1-Iodo-3,5-bis(trifluoromethyl)benzene

Cat. No. B128866
CAS RN: 328-73-4
M. Wt: 340 g/mol
InChI Key: VDPIZIZDKPFXLI-UHFFFAOYSA-N
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Patent
US05712281

Procedure details

Under a nitrogen atmosphere, a stirred solution of 15.0 grams (0.051 mole) of 3,5-di(trifluoromethyl)phenyl bromide in 45 mL of dry tetrahydrofuran was cooled to below -80° C., and 20.5 mL (0.051 mole) of n-butyllithium (2.5M in hexanes) was added dropwise while maintaining the reaction mixture temperature below -80° C. Upon completion of addition, an additional 50 mL of tetrahydrofuran was added to promote stirring. The reaction mixture was then stirred at -80° C. for an additional one hour. After this time a solution of 13.0 grams (0.051 mole) of iodine in 30 mL of tetrahydrofuran was added dropwise while maintaining the reaction mixture temperature below -80° C. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature. The reaction mixture was then poured into 400 mL of water, and the mixture was extracted with one 200 mL portion of diethyl ether. The ether extract was washed with an aqueous solution of 10% meta-sodium bisulfate. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 13.1 grams of 3,5-di(trifluoromethyl)phenyl iodide.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5](Br)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.C([Li])CCC.[I:21]I.O>O1CCCC1>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([I:21])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
II
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to promote stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture temperature below -80° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at -80° C. for an additional one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture temperature below -80° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with one 200 mL portion of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with an aqueous solution of 10% meta-sodium bisulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)I)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.